N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a propyl group at the 1-position, and an acetamide group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), chloroform
Acetylation: Acetic anhydride, pyridine
Reduction: Sodium borohydride, lithium aluminum hydride
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution: Various substituted indole derivatives
Reduction: 2-hydroxy-1-propyl-2,3-dihydro-1H-indole derivatives
Oxidation: Quinonoid indole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(5-chloro-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(5-iodo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Uniqueness
N-(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C13H15BrN2O2 |
---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
N-(5-bromo-2-oxo-1-propyl-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C13H15BrN2O2/c1-3-6-16-11-5-4-9(14)7-10(11)12(13(16)18)15-8(2)17/h4-5,7,12H,3,6H2,1-2H3,(H,15,17) |
InChI Key |
PBYXNVILGZHZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C |
Origin of Product |
United States |
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